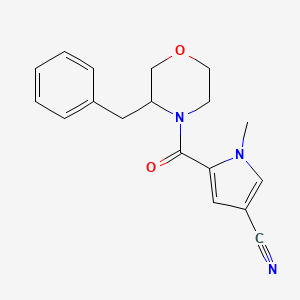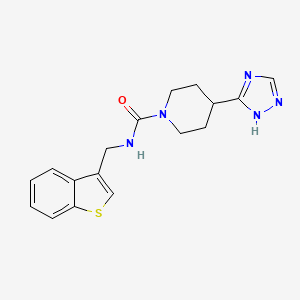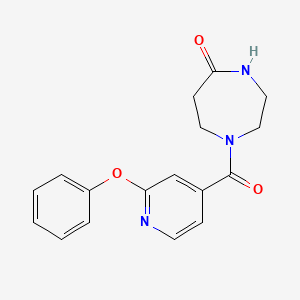
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide, also known as MTSES, is a sulfhydryl-modifying agent that has been widely used in scientific research. MTSES is a small molecule that can react with cysteine residues in proteins, leading to changes in protein structure and function.
作用機序
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonamide group of this compound attacks the thiol group of cysteine, leading to the formation of a covalent bond. This reaction can lead to changes in protein structure and function, as well as the formation of protein-protein and protein-ligand interactions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of ion channels, transporters, and receptors, leading to changes in cellular signaling and function. This compound can also affect enzyme activity, leading to changes in metabolic pathways and cellular processes.
実験室実験の利点と制限
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It can react with cysteine residues in proteins, leading to changes in protein structure and function. This compound can also be used to design inhibitors of enzyme activity. However, there are some limitations to the use of this compound in lab experiments. It can react with other nucleophilic residues, such as lysine and histidine, leading to non-specific modifications. This compound can also be toxic to cells at high concentrations, leading to cell death and artifacts in experimental results.
将来の方向性
There are several future directions for the use of N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide in scientific research. One direction is the development of more specific and selective sulfhydryl-modifying agents. These agents could be used to target specific cysteine residues in proteins, leading to more precise changes in protein structure and function. Another direction is the use of this compound in drug design. This compound could be used to design inhibitors of enzyme activity, leading to the development of new drugs for the treatment of diseases. Finally, this compound could be used in the study of protein-protein and protein-ligand interactions. It could be used to identify new binding sites and to design new ligands for specific proteins.
合成法
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide can be synthesized by reacting 2-methyl-4-thiophen-3-ylpyrrolidine with N-methylisatoic anhydride in the presence of triethylamine. The resulting product is then reacted with chlorosulfonic acid to form this compound. The synthesis method of this compound has been well-established and can be easily scaled up for large-scale production.
科学的研究の応用
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide has been widely used in scientific research as a tool to study protein structure and function. It can react with cysteine residues in proteins, leading to changes in protein conformation and activity. This compound has been used to study the structure and function of ion channels, transporters, and receptors. It has also been used to study the mechanism of action of enzymes and to design inhibitors of enzyme activity.
特性
IUPAC Name |
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-9-5-11(10-3-4-18-7-10)6-14(9)12(15)8-19(16,17)13-2/h3-4,7,9,11,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMCOQWXLSDLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)CS(=O)(=O)NC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)


![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)


![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)